molecular formula C18H24N4O3S B2673884 N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923680-43-7

N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2673884
CAS No.: 923680-43-7
M. Wt: 376.48
InChI Key: CCZOLDIMIOXLSJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds often involves detailed synthesis processes and structural analysis to understand their potential applications. For example, the synthesis of N-substituted thymine thioacetamides from (1-thyminyl)thioacetamide, with applications in site-selective acylation of diaminoalkanes, showcases methodologies that could be applied to similar compounds (Spychała, 2000). Additionally, studies on heterocycles by cascade reactions from versatile thioureido-acetamides emphasize the utility of one-pot cascade reactions in synthesizing complex molecules with high atom economy, a technique that could be relevant for synthesizing or modifying compounds like the one (Schmeyers & Kaupp, 2002).

Potential Applications

While direct applications of the specified compound are not documented in the available literature, the synthesis and study of similar compounds often aim at exploring their biological, pharmacological, or material science applications. For instance, the synthesis and antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlight the process of creating compounds with potential therapeutic uses (Sharma, Sharma, & Rane, 2004). Similarly, the development of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and their antioxidant activities suggest that complex organic molecules can be pivotal in studying and enhancing antioxidant properties (Chkirate et al., 2019).

Properties

IUPAC Name

2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-19-16(24)9-22-14(10-23)8-20-18(22)26-11-17(25)21-15-7-5-6-12(2)13(15)3/h5-8,23H,4,9-11H2,1-3H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZOLDIMIOXLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.